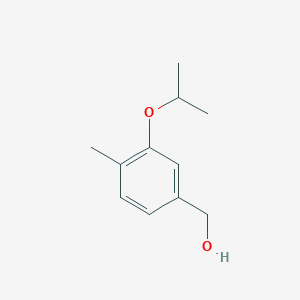

(3-Isopropoxy-4-methylphenyl)methanol

Description

Substituted phenolic methanols are a class of organic compounds characterized by a benzene (B151609) ring bearing a hydroxymethyl group (-CH₂OH), a methyl group (-CH₃), and an alkoxy group (in this case, isopropoxy, -OCH(CH₃)₂). The specific arrangement of these substituents on the aromatic ring dictates the molecule's chemical reactivity and physical properties, making it a versatile building block in synthetic chemistry.

"Chemical Identity of (3-Isopropoxy-4-methylphenyl)methanol"

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2302800-01-5 achemblock.com |

| Molecular Formula | C₁₁H₁₆O₂ achemblock.com |

| Molecular Weight | 180.25 g/mol achemblock.com |

| SMILES | OCC1=CC=C(C)C(OC(C)C)=C1 achemblock.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(4-methyl-3-propan-2-yloxyphenyl)methanol |

InChI |

InChI=1S/C11H16O2/c1-8(2)13-11-6-10(7-12)5-4-9(11)3/h4-6,8,12H,7H2,1-3H3 |

InChI Key |

YDZWKFOORUOQNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropoxy 4 Methylphenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For (3-Isopropoxy-4-methylphenyl)methanol, two primary disconnections are identified:

C-O Disconnection (Ether Bond): The isopropoxy group can be disconnected via a C-O bond break, which corresponds to a Williamson ether synthesis in the forward direction. This disconnection leads to a phenolic precursor, 3-hydroxy-4-methylphenyl)methanol, and an isopropyl electrophile (e.g., 2-bromopropane).

Functional Group Interconversion (FGI): The primary alcohol (methanol functionality) can be traced back to the reduction of a more oxidized functional group, such as an aldehyde or a carboxylic acid. This is a common and reliable transformation. This FGI points to 3-isopropoxy-4-methylbenzaldehyde (B3270718) or 3-isopropoxy-4-methylbenzoic acid as a key intermediate.

Combining these strategies, a plausible retrosynthetic pathway is outlined in the figure below. The target molecule is retrosynthetically derived from the aldehyde intermediate 2 , which in turn is derived from the phenolic aldehyde 3 . This precursor, 3-hydroxy-4-methylbenzaldehyde (B1330486), is a critical building block for this synthetic approach.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Design and Selection for Regioselective Synthesis

Based on the retrosynthetic analysis, the synthesis hinges on the availability and reactivity of key precursors. The selection of these precursors is crucial for achieving the desired 1,3,4-trisubstituted aromatic ring with the correct arrangement of functional groups.

Key Intermediate: The central precursor identified is 3-hydroxy-4-methylbenzaldehyde . The orientation of its functional groups (hydroxyl at C3, methyl at C4, and formyl at C1) dictates the final structure of the target molecule. This compound (CAS 57295-30-4) serves as the scaffold upon which the isopropoxy group is installed. chemicalbook.commolbase.com

Alkylating Agent: For the introduction of the isopropoxy group, a suitable isopropyl electrophile is required. 2-Bromopropane or 2-iodopropane are common and effective reagents for this purpose in a Williamson ether synthesis.

Reducing Agent: For the final step of converting the aldehyde to a primary alcohol, a mild and selective reducing agent is needed. Sodium borohydride (B1222165) (NaBH₄) is an ideal choice due to its selectivity for aldehydes and ketones, its ease of handling, and its compatibility with many functional groups. masterorganicchemistry.com

Synthetic Routes to the Aromatic Core

The construction of the substituted aromatic core, specifically 3-isopropoxy-4-methylbenzaldehyde, involves a two-step sequence starting from the selected phenolic aldehyde precursor.

The synthesis of the key intermediate, 3-hydroxy-4-methylbenzaldehyde, can be approached from simpler starting materials like p-cresol. Formylation of the cresol (B1669610) ring is a key step. While the Reimer-Tiemann reaction on o-cresol (B1677501) is known to produce 4-hydroxy-3-methylbenzaldehyde, specific conditions are required to achieve the desired 3-hydroxy-4-methyl isomer from p-cresol. researchgate.net The directing effects of the methyl and hydroxyl groups must be carefully managed to ensure formylation occurs at the desired position.

The introduction of the isopropoxy group onto the phenolic core is efficiently achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-4-methylbenzaldehyde to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an isopropyl halide.

The reaction is typically carried out under basic conditions to facilitate the formation of the phenoxide. A variety of bases can be employed, with potassium carbonate (K₂CO₃) or sodium hydride (NaH) being common choices. The choice of solvent is also important, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) often used. organic-synthesis.com

Reaction Scheme 1: Synthesis of 3-Isopropoxy-4-methylbenzaldehyde

Reagents and Conditions: (b) NaBH₄, Methanol (B129727), Room Temperature

Formation of the Methanol Functionality

Grignard or Organolithium Approaches to the Benzyl (B1604629) Position

The synthesis of primary benzylic alcohols such as this compound can be effectively achieved through the use of organometallic reagents, specifically Grignard or organolithium reagents. uoanbar.edu.iqwikipedia.org These approaches involve the formation of a carbon-carbon bond by reacting the organometallic species with an appropriate electrophile, typically formaldehyde (B43269), to introduce the hydroxymethyl group (-CH₂OH) onto the aromatic ring.

The general strategy begins with the preparation of the organometallic reagent from a corresponding aryl halide. For the synthesis of this compound, the precursor would be a halogenated derivative, such as 1-bromo-3-isopropoxy-4-methylbenzene.

Grignard Reagent Approach: The Grignard reagent is prepared by reacting 1-bromo-3-isopropoxy-4-methylbenzene with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The magnesium inserts into the carbon-bromine bond to form (3-Isopropoxy-4-methylphenyl)magnesium bromide. This reagent is then reacted with formaldehyde (HCHO). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. youtube.comyoutube.com A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. youtube.com

Organolithium Reagent Approach: Similarly, an organolithium reagent can be utilized. wikipedia.org This is typically prepared via a lithium-halogen exchange reaction, where an aryl halide (e.g., 1-bromo- or 1-iodo-3-isopropoxy-4-methylbenzene) is treated with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (-78 °C). organicchemistrydata.orggoogle.com This reaction is very fast and generates (3-Isopropoxy-4-methylphenyl)lithium. organicchemistrydata.org This highly reactive species is then quenched with formaldehyde gas. The subsequent workup with a proton source, like water or a dilute acid, yields the target primary alcohol. google.com

The table below outlines a hypothetical reaction scheme based on these established organometallic methodologies.

| Reagent Type | Precursor | Organometallic Intermediate | Electrophile | Final Product |

| Grignard | 1-Bromo-3-isopropoxy-4-methylbenzene | (3-Isopropoxy-4-methylphenyl)magnesium bromide | Formaldehyde | This compound |

| Organolithium | 1-Bromo-3-isopropoxy-4-methylbenzene | (3-Isopropoxy-4-methylphenyl)lithium | Formaldehyde | This compound |

Catalytic Systems in Target Compound Synthesis

Catalytic methods offer efficient and often more environmentally benign alternatives for synthesizing benzylic alcohols. The most direct catalytic route to this compound involves the reduction of the corresponding aldehyde, 3-isopropoxy-4-methylbenzaldehyde. Both homogeneous and heterogeneous catalysis can be applied to this transformation.

Homogeneous Catalysis Applications

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. nih.gov For the reduction of an aldehyde to a primary alcohol, transition-metal complexes are commonly employed. ijcce.ac.ir Catalysts based on rhodium, ruthenium, and iridium are well-known for their high activity and selectivity in hydrogenation reactions. ijcce.ac.ir

For instance, a ruthenium-based catalyst, such as one derived from a Ru-complex bearing phosphine (B1218219) ligands, can effectively catalyze the hydrogenation of the aldehyde group of 3-isopropoxy-4-methylbenzaldehyde using molecular hydrogen (H₂). These reactions are typically carried out under mild conditions and can exhibit high chemoselectivity, leaving other functional groups on the aromatic ring intact. rsc.org The use of such catalysts can diminish the energy requirements of the process and enhance selectivity. nih.gov Another approach involves transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) is used in place of H₂ gas, often catalyzed by zirconium or hafnium complexes. osti.gov

Heterogeneous Catalysis in Stepwise Synthesis

Heterogeneous catalysis utilizes catalysts in a different phase from the reactants. researchgate.net These systems are advantageous due to the ease of catalyst separation and recycling. mdpi.com For the synthesis of this compound from its corresponding aldehyde, catalytic hydrogenation over a solid-supported metal catalyst is a standard industrial practice.

Common heterogeneous catalysts for this transformation include:

Palladium on Carbon (Pd/C): A widely used and effective catalyst for the hydrogenation of aldehydes.

Platinum on Carbon (Pt/C): Another highly active catalyst for this type of reduction.

Raney Nickel (Raney Ni): A cost-effective alternative, though sometimes requiring higher pressures and temperatures.

Bimetallic Nanoparticles: Supported copper-nickel (Cu-Ni) bimetallic catalysts have also shown high activity and selectivity for the oxidation of benzyl alcohol to benzaldehyde, and the reverse reaction (reduction) is a key step in understanding the reaction equilibrium. mdpi.com

The reaction is typically performed by stirring the aldehyde substrate with the catalyst in a suitable solvent (e.g., ethanol, ethyl acetate) under a hydrogen atmosphere. The reaction progress can be monitored until the aldehyde is fully consumed.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring process safety and cost-effectiveness. For the synthesis of this compound, particularly via the catalytic hydrogenation of 3-isopropoxy-4-methylbenzaldehyde, several parameters can be adjusted.

Key parameters for optimization include:

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C vs. Pt/C) and its concentration can significantly impact reaction rate and efficiency. mdpi.com

Hydrogen Pressure: Higher H₂ pressure generally increases the reaction rate but must be managed for safety. Studies on similar reactions have explored pressures from 1 to 7 bar. mdpi.com

Temperature: Temperature affects the reaction kinetics. An optimal temperature must be found to ensure a reasonable reaction rate without promoting side reactions or catalyst degradation. researchgate.netmdpi.com

Solvent: The choice of solvent can influence substrate solubility and catalyst activity. Common solvents include alcohols (ethanol, methanol) and esters (ethyl acetate).

Reaction Time: Monitoring the reaction progress allows for determination of the minimum time required for complete conversion, preventing potential over-reduction or side-product formation. mdpi.com

The following table presents a hypothetical optimization study for the hydrogenation of a substituted benzaldehyde, illustrating the effect of varying conditions on yield.

| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) |

| 1 | 5% Pd/C | 1 | 25 | Ethanol | 12 | 85 |

| 2 | 5% Pd/C | 3 | 25 | Ethanol | 6 | 95 |

| 3 | 5% Pd/C | 3 | 50 | Ethanol | 3 | 98 |

| 4 | 10% Pd/C | 3 | 25 | Ethanol | 4 | 99 |

| 5 | 5% Pt/C | 3 | 25 | Ethyl Acetate | 5 | 96 |

| 6 | Raney Ni | 10 | 60 | Methanol | 8 | 92 |

This table is illustrative and based on general principles of catalytic hydrogenation.

By systematically adjusting these parameters, an optimal set of conditions can be established to produce this compound in high yield and purity.

Chemical Reactivity and Transformations of 3 Isopropoxy 4 Methylphenyl Methanol

Reactivity of the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group attached to the benzene (B151609) ring via a methylene (B1212753) bridge is a site of significant chemical activity. Its reactivity is characteristic of benzylic alcohols, which are often more reactive than simple primary alcohols due to the stabilizing effect of the adjacent aromatic ring on reaction intermediates.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzylic alcohol moiety of (3-isopropoxy-4-methylphenyl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are effective in converting the primary alcohol to 3-isopropoxy-4-methylbenzaldehyde (B3270718). Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are well-suited for this transformation, preventing over-oxidation to the carboxylic acid. Another common method involves the use of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).

To achieve complete oxidation to 3-isopropoxy-4-methylbenzoic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid.

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 3-Isopropoxy-4-methylbenzaldehyde |

| Oxidation to Aldehyde | TEMPO (cat.), NaOCl | 3-Isopropoxy-4-methylbenzaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, then H₃O⁺ | 3-Isopropoxy-4-methylbenzoic acid |

| Oxidation to Carboxylic Acid | CrO₃, H₂SO₄, acetone (B3395972) (Jones oxidation) | 3-Isopropoxy-4-methylbenzoic acid |

Etherification and Esterification Processes

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification can be achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, reaction with methyl iodide would yield 1-(methoxymethyl)-3-isopropoxy-4-methylbenzene.

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640). vedantu.com The reaction with an acyl chloride, such as acetyl chloride, is often carried out in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl byproduct. vedantu.com Alternatively, using an acid anhydride, like acetic anhydride, often requires an acid catalyst or heating. These reactions result in the formation of the corresponding ester, for instance, (3-isopropoxy-4-methylphenyl)methyl acetate.

| Reaction Type | Reactant(s) | Base/Catalyst | Product |

| Etherification | 1. NaH2. CH₃I | - | 1-(Methoxymethyl)-3-isopropoxy-4-methylbenzene |

| Esterification | Acetyl chloride | Pyridine | (3-Isopropoxy-4-methylphenyl)methyl acetate |

| Esterification | Acetic anhydride | H₂SO₄ (cat.) or heat | (3-Isopropoxy-4-methylphenyl)methyl acetate |

Nucleophilic Substitution Reactions at the Benzyl Position

The benzyl alcohol can be converted into a benzylic halide through nucleophilic substitution. This transformation typically requires the protonation of the hydroxyl group by a strong acid to form a good leaving group (water). The subsequent departure of water generates a resonance-stabilized benzylic carbocation. This carbocation is then attacked by a halide ion to form the final product.

For instance, treatment with concentrated hydrobromic acid (HBr) will lead to the formation of 1-(bromomethyl)-3-isopropoxy-4-methylbenzene. Similarly, reaction with thionyl chloride (SOCl₂) is an effective method for producing 1-(chloromethyl)-3-isopropoxy-4-methylbenzene, often in the presence of a base like pyridine. brainly.in The benzylic halides are versatile intermediates for further synthetic modifications.

Elimination Reactions Leading to Styrenyl Derivatives

Under acidic conditions and with heating, this compound can undergo dehydration (an elimination reaction) to form 1-isopropoxy-2-methyl-4-vinylbenzene. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a stable benzylic carbocation. A base, such as water or the conjugate base of the acid catalyst, then abstracts a proton from the adjacent methyl group (if one were present on the benzylic carbon) or, in this case, from the methylene group's carbon, leading to the formation of a double bond and the corresponding styrenyl derivative. Strong dehydrating agents like concentrated sulfuric acid or phosphoric acid at elevated temperatures are typically used for this purpose.

Transformations Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the isopropoxy and methyl groups.

Electrophilic Aromatic Substitution Patterns

Both the isopropoxy group (-OCH(CH₃)₂) and the methyl group (-CH₃) are activating, ortho-, para-directing substituents. The isopropoxy group, being an alkoxy group, is a stronger activating group than the methyl group due to the resonance donation of a lone pair of electrons from the oxygen atom.

When multiple activating groups are present on a benzene ring, the directing influence of the strongest activator typically dominates. In this case, the isopropoxy group will be the primary director of incoming electrophiles. The available positions for substitution are C2, C5, and C6 (numbering C1 as the carbon bearing the hydroxymethyl group).

Position C2: Ortho to the hydroxymethyl group and ortho to the isopropoxy group. This position is electronically activated by the isopropoxy group but may experience some steric hindrance from the adjacent substituents.

Position C5: Ortho to the methyl group and meta to the isopropoxy group. This position is activated by the methyl group.

Position C6: Para to the hydroxymethyl group and ortho to the isopropoxy group, as well as meta to the methyl group. This position is strongly activated by the isopropoxy group.

Considering these factors, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating isopropoxy group, namely C2 and C6. Steric hindrance from the isopropoxy group and the adjacent hydroxymethyl group might slightly disfavor substitution at C2 compared to C6. Therefore, the major product in many electrophilic aromatic substitution reactions is expected to be the one where the electrophile adds at the C6 position. A smaller amount of the C2 substituted product may also be formed. Substitution at C5 is less likely due to it being meta to the more powerful activating group.

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Halogenation (e.g., Bromination) | Br⁺ (from Br₂/FeBr₃) | 1-Bromo-5-(hydroxymethyl)-2-isopropoxy-3-methylbenzene (substitution at C6) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-(Hydroxymethyl)-2-isopropoxy-3-methyl-1-nitrobenzene (substitution at C6) |

| Friedel-Crafts Acylation | R-C=O⁺ (from RCOCl/AlCl₃) | 1-Acyl-5-(hydroxymethyl)-2-isopropoxy-3-methylbenzene (substitution at C6) |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions at its aromatic core, it is typically necessary to first convert the benzylic alcohol into a group more amenable to these transformations, such as a halide (bromide or iodide) or a triflate. This initial functionalization step provides a reactive handle for subsequent palladium-catalyzed coupling reactions.

The Heck reaction, a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, can be employed to introduce a vinyl group onto the aromatic ring. ufp.ptnih.govnih.govsctunisie.orgresearchgate.netresearchgate.net For instance, the corresponding aryl bromide derivative of this compound could react with an alkene like styrene (B11656) in the presence of a palladium catalyst, a base, and a suitable phosphine (B1218219) ligand to form a stilbene-like derivative.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgpitt.edu This reaction, co-catalyzed by palladium and copper, would enable the introduction of an alkynyl substituent onto the aromatic ring of a halogenated derivative of this compound.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly versatile method. wikipedia.orglibretexts.orgnih.govrsc.orgresearchgate.net This palladium-catalyzed reaction can couple an aryl halide or triflate with a primary or secondary amine. Thus, a halogenated derivative of this compound could be reacted with a variety of amines to produce the corresponding N-aryl products.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck Reaction | Alkene (e.g., Styrene) | Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N), Phosphine ligand | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Amine base | Aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Palladium catalyst, Base (e.g., NaOtBu), Phosphine ligand | N-Aryl amine |

Functionalization of the Methyl Group

The methyl group attached to the aromatic ring of this compound is also a site for chemical modification, primarily through oxidation or free-radical halogenation. These transformations can introduce new functional groups, which can then be used for further synthetic elaborations.

Oxidation of the methyl group can lead to the formation of a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. However, it is important to consider that the benzylic alcohol is also susceptible to oxidation, potentially leading to a mixture of products. Selective oxidation of the methyl group may require protection of the hydroxymethyl functionality.

Free-radical bromination of the methyl group can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. google.comgoogle.commasterorganicchemistry.comyoutube.comsciforum.net This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position of the methyl group. masterorganicchemistry.comsciforum.net The resulting benzyl bromide can then undergo a variety of nucleophilic substitution reactions.

Table 2: Functionalization of the Methyl Group

| Reaction | Reagent | Conditions | Product |

| Oxidation | Strong oxidizing agent | Heat | Carboxylic acid |

| Free-Radical Bromination | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), Light | Benzyl bromide |

Reactivity of the Isopropoxy Group

The isopropoxy group, an ether linkage, is generally stable but can undergo specific reactions under certain conditions, primarily involving cleavage of the ether bond or rearrangement of the isopropyl moiety.

Cleavage Reactions of the Ether Linkage

The cleavage of the isopropoxy group to reveal a phenolic hydroxyl group can be accomplished using strong acids or Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers, including those with bulky alkyl groups like isopropyl. ufp.ptufp.ptresearchgate.netsci-hub.senih.gov The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the isopropyl group. This results in the formation of the corresponding phenol (B47542) and isopropyl bromide. The cleavage of aryl alkyl ethers with BBr₃ is generally selective for the alkyl-oxygen bond. researchgate.net

Table 3: Cleavage of the Isopropoxy Group

| Reagent | Conditions | Products |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Phenol, Isopropyl bromide |

| Strong Acid (e.g., HBr, HI) | Heat | Phenol, Isopropyl halide |

Rearrangement Processes Involving the Isopropyl Moiety

While the isopropyl group itself is not prone to rearrangement under typical conditions, derivatives of this compound can undergo synthetically useful rearrangement reactions.

The Fries rearrangement involves the transformation of a phenolic ester into a hydroxy aryl ketone in the presence of a Lewis acid. wikipedia.orgbyjus.comorganic-chemistry.orgnih.govorganic-chemistry.org If the hydroxymethyl group of the parent compound is first oxidized to a phenol, and then esterified (for example, with acetic anhydride to form the corresponding acetate), this ester can undergo a Fries rearrangement. The acyl group will migrate from the phenolic oxygen to either the ortho or para position on the aromatic ring, yielding a substituted hydroxyacetophenone. The regioselectivity of the reaction can often be controlled by the reaction temperature and solvent. byjus.comorganic-chemistry.org

The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl aryl ether. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgbyjus.com To make this compound a substrate for this reaction, the hydroxymethyl group would need to be converted to a phenol, which is then allylated to form the corresponding allyl ether. Upon heating, this allyl ether would rearrange to give an ortho-allyl phenol. The presence of other substituents on the aromatic ring can influence the regioselectivity of the rearrangement. wikipedia.org

Table 4: Rearrangement Reactions of Derivatives

| Reaction | Starting Material Derivative | Conditions | Product Type |

| Fries Rearrangement | Phenolic acetate | Lewis acid (e.g., AlCl₃) | Hydroxy aryl ketone |

| Claisen Rearrangement | Allyl phenyl ether | Heat | Ortho-allyl phenol |

Derivatives and Analogues of 3 Isopropoxy 4 Methylphenyl Methanol

Structural Modification at the Methanol (B129727) Position

The primary alcohol of the methanol group is a prime target for a variety of chemical transformations, enabling the synthesis of ethers, esters, and amines. These modifications are fundamental in creating precursors for more complex molecules.

The hydroxyl group of (3-Isopropoxy-4-methylphenyl)methanol can be readily converted into ether and ester functionalities. These derivatives are often stable and serve as important intermediates in multistep syntheses. Etherification, typically achieved under basic conditions via Williamson synthesis, can introduce a range of alkyl or aryl groups. Esterification can be accomplished through reaction with carboxylic acids (Fischer esterification) or more reactive acyl halides and anhydrides.

These transformations are crucial for protecting the hydroxyl group or for introducing functionalities that can direct subsequent reactions or alter the molecule's physical properties, such as solubility and volatility.

| Derivative Type | General Structure | Potential Reagents | Significance |

| Ether | R-O-CH₂-Ar | R-X (e.g., CH₃I, BnBr) with base (e.g., NaH) | Protecting group, modification of solubility. |

| Ester | R-C(O)O-CH₂-Ar | R-COOH (acid catalyst), R-COCl (base) | Precursors for amides, protecting group. |

| Ar represents the (3-Isopropoxy-4-methylphenyl) group. |

The Mitsunobu reaction provides a powerful and reliable method for the direct conversion of alcohols into a wide array of other functional groups, including amines, with a predictable inversion of stereochemistry if the alcohol is chiral. acs.orgwikipedia.org This reaction involves the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

For the synthesis of amine derivatives from this compound, a nitrogen nucleophile is introduced. This is often done indirectly by using precursors like hydrazoic acid (HN₃), phthalimide, or sulfonamides, which can be subsequently converted to the primary amine. The reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. tcichemicals.com Electron-rich benzylic alcohols, such as the subject compound, are known to be reactive substrates for this transformation. acs.org

| Derivative Type | Nitrogen Source | Intermediate Product | Final Product (after deprotection) |

| Primary Amine | Hydrazoic Acid (HN₃) | Azide | Amine |

| Primary Amine | Phthalimide | N-Alkylphthalimide | Amine |

| Secondary Amine | Sulfonamide (R-SO₂NH₂) | N-Alkylsulfonamide | Secondary Amine |

Aromatic Ring System Modifications

The electron-donating nature of the isopropoxy and methyl groups activates the benzene (B151609) ring towards electrophilic aromatic substitution, allowing for the introduction of various substituents at specific positions.

The isopropoxy and methyl groups are ortho- and para-directing activators. In this compound, the positions ortho and para to the isopropoxy group (positions 2 and 5) and ortho to the methyl group (position 5) are activated. The position between the two groups (position 5) is particularly activated. Therefore, electrophilic substitution reactions like halogenation and nitration are expected to occur predominantly at the less sterically hindered positions available on the ring.

Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent for bromination, and sulfuryl chloride for chlorination. Nitration is typically performed using a mixture of nitric acid and sulfuric acid.

| Reaction | Typical Reagent | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ or NBS | (2-Bromo-3-isopropoxy-4-methylphenyl)methanol |

| Chlorination | Cl₂ / AlCl₃ or SO₂Cl₂ | (2-Chloro-3-isopropoxy-4-methylphenyl)methanol |

| Nitration | HNO₃ / H₂SO₄ | (3-Isopropoxy-4-methyl-2-nitrophenyl)methanol |

Friedel-Crafts acylation allows for the introduction of a ketone or aldehyde functional group onto the aromatic ring. This reaction involves an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the isopropoxy and methyl groups will again favor substitution at the activated positions of the aromatic ring. The resulting carbonyl derivatives are valuable intermediates for the synthesis of more complex molecules through reactions at the carbonyl group.

| Acylating Agent | Lewis Acid Catalyst | Potential Product Name |

| Acetyl Chloride (CH₃COCl) | AlCl₃ | (5-Acetyl-3-isopropoxy-4-methylphenyl)methanol |

| Benzoyl Chloride (C₆H₅COCl) | AlCl₃ | (5-Benzoyl-3-isopropoxy-4-methylphenyl)methanol |

Isopropoxy Group Variations

Analogues of this compound can be synthesized by replacing the isopropoxy group with other alkoxy groups (e.g., methoxy (B1213986), ethoxy, benzyloxy). This is typically achieved by starting with the corresponding dihydroxy-methyl-toluene precursor and performing a selective alkylation of the hydroxyl group at the 3-position. These modifications can systematically alter the steric and electronic properties of the molecule, which can be useful in structure-activity relationship studies.

| Analogue Name | Alkoxy Group | Chemical Formula |

| (3-Methoxy-4-methylphenyl)methanol | Methoxy (-OCH₃) | C₉H₁₂O₂ |

| (3-Ethoxy-4-methylphenyl)methanol | Ethoxy (-OCH₂CH₃) | C₁₀H₁₄O₂ |

| (3-Benzyloxy-4-methylphenyl)methanol | Benzyloxy (-OCH₂C₆H₅) | C₁₅H₁₆O₂ |

Alkoxy Homologues and Analogues

A primary avenue for modifying this compound is through the variation of the alkoxy substituent at the C3 position of the phenyl ring. By ascending the homologous series from methoxy to ethoxy, and then to the titular isopropoxy, a clear trend in physical properties can be observed. Generally, as the size of the alkyl group in the alkoxy chain increases, properties such as lipophilicity and steric bulk are enhanced.

Systematic studies on related substituted benzyl (B1604629) alcohols have shown that the nature of the alkoxy group can influence crystalline packing, solubility in organic solvents, and reactivity. For instance, the transition from a smaller methoxy group to a bulkier isopropoxy group can disrupt crystal lattice formation, potentially leading to lower melting points and increased solubility in nonpolar solvents.

Below is a comparative table of this compound and its lower alkoxy homologues, highlighting some of their known or predicted physicochemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |

| (3-Methoxy-4-methylphenyl)methanol | C₉H₁₂O₂ | 152.19 | 1.4 |

| (3-Ethoxy-4-methylphenyl)methanol | C₁₀H₁₄O₂ | 166.22 | 1.8 |

| This compound | C₁₁H₁₆O₂ | 180.24 | 2.2 |

Note: Some properties are predicted due to a lack of extensive experimental data in publicly accessible literature.

Cyclic Ether Incorporations

The structural motif of this compound can be integrated into cyclic ether systems through various synthetic strategies. A common approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, if an ortho-alkenyl or ortho-hydroxymethyl group were present on the aromatic ring, an intramolecular cyclization could be induced to form a fused cyclic ether, such as a dihydrobenzofuran or a related heterocyclic system.

One illustrative synthetic route is the iridium-catalyzed hydrogen transfer reaction, which has been successfully employed for the synthesis of substituted benzofurans from benzylic alcohols. acs.orglookchem.com While not specifically demonstrated for this compound, the principle involves the oxidation of the benzylic alcohol to an aldehyde, which can then undergo an intramolecular reaction if a suitable nucleophile is positioned ortho to it. For instance, a related compound with a hydroxyl group at the ortho position to an alkenyl side chain can undergo oxidative cyclization to yield a benzofuran (B130515) derivative. nih.gov

Another general strategy for the formation of cyclic ethers is the intramolecular Williamson ether synthesis, where a haloalkyl chain attached to the phenolic oxygen of a precursor would cyclize upon treatment with a base. acs.org This highlights the potential for the aryl unit of this compound to be a key component in the synthesis of more complex heterocyclic structures.

Design Principles for Structure-Activity Relationship Studies (Non-Biological Focus)

Structure-activity relationship (SAR) studies are not limited to biological contexts; they are also crucial in understanding how molecular structure influences physical and chemical properties for applications in materials science and chemical synthesis. For the class of substituted benzyl alcohols, including this compound, several design principles can be established for non-biological SAR investigations.

A key area of non-biological SAR is in chromatography, where the retention behavior of a molecule is directly related to its structure. Quantitative Structure-Retention Relationship (QSRR) studies on aromatic alcohols have shown that factors such as hydrophobicity, polar surface area, and molecular shape significantly influence their interaction with stationary phases. nih.govnih.govmdpi.com For example, increasing the size of the alkoxy group in the 3-position would be expected to increase the retention time in reverse-phase liquid chromatography due to increased lipophilicity. nih.gov

The electronic nature of the substituents on the aromatic ring also plays a critical role in determining the reactivity of the benzylic alcohol. The electron-donating nature of the alkoxy and methyl groups in this compound would influence the rate of reactions involving the hydroxyl group, such as oxidation or etherification. For instance, in the oxidation of substituted benzyl alcohols, the reaction rate is sensitive to the electronic effects of the ring substituents. researchgate.net

The following table outlines key structural modifications and their predicted impact on non-biological properties:

| Structural Modification | Predicted Effect on Property |

| Increase in alkoxy chain length | Increased lipophilicity, potentially lower melting point, longer retention time in RPLC |

| Introduction of electron-withdrawing groups on the ring | Increased acidity of the hydroxyl group, altered reactivity in oxidation reactions |

| Positional isomerization of substituents | Changes in dipole moment, affecting solubility and crystalline packing |

Synthetic Routes to Advanced Polycyclic Systems Incorporating the Aryl Unit

The aryl unit of this compound can serve as a building block for the construction of more complex, polycyclic aromatic systems. While direct synthetic examples starting from this specific compound are not widely reported, general methodologies applicable to substituted benzyl alcohols can be considered.

One potential pathway involves the conversion of the benzyl alcohol to a more reactive species, such as a benzyl halide, which can then undergo Friedel-Crafts-type reactions to form new carbon-carbon bonds with other aromatic systems. Subsequent cyclodehydration or oxidative cyclization reactions can then lead to the formation of fused ring systems. nih.gov

Another approach could involve the generation of a benzyl radical from this compound or a derivative. Benzyl radicals are known intermediates in the formation of polycyclic aromatic hydrocarbons (PAHs) through recombination and subsequent cyclization and aromatization steps. rsc.orgacs.org This suggests that under appropriate high-temperature or photochemical conditions, the aryl unit could be incorporated into larger PAH structures.

Furthermore, multi-step synthetic sequences, such as those employing Diels-Alder reactions or cyclotrimerizations, can be envisaged where a derivative of this compound acts as a key precursor. researchgate.netscribd.comresearchgate.net For example, the aryl unit could be functionalized with a diene or dienophile and then subjected to a cycloaddition reaction to build a new ring system, which could be further elaborated into a polycyclic structure.

Applications of 3 Isopropoxy 4 Methylphenyl Methanol in Advanced Materials and Chemical Synthesis

Role as a Monomer in Polymer Chemistry

The hydroxymethyl group of (3-Isopropoxy-4-methylphenyl)methanol offers a reactive site for polymerization reactions. This functionality is characteristic of monomers used in the synthesis of various polymeric materials.

Precursor for Specialty Polymers

Substituted benzyl (B1604629) alcohols are known to be valuable precursors for specialty polymers such as polyesters and polyethers. The hydroxyl group can undergo esterification or etherification reactions to form the repeating units of a polymer chain. In the case of this compound, its incorporation into a polymer backbone would introduce the isopropoxy and methyl groups as pendant moieties. These groups can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. For instance, the isopropoxy group could enhance solubility in nonpolar solvents and introduce flexibility into the polymer chain.

Furthermore, benzyl alcohol-type resins have been synthesized to create hypercrosslinked polymers with high surface areas and specific adsorption properties. Following a similar synthetic strategy, this compound could potentially be used to create novel hypercrosslinked resins with tailored pore structures and surface functionalities, making them suitable for applications in separation science and catalysis. The synthesis of copolymers of vinyl benzyl alcohol with styrene (B11656) has also been explored, indicating that vinyl derivatives of substituted benzyl alcohols could be valuable in creating polymers with specific properties. finechem-mirea.ru

| Potential Polymer Type | Monomer Functionality | Anticipated Polymer Properties |

| Polyesters | Esterification of the hydroxyl group | Enhanced solubility, modified thermal properties |

| Polyethers | Etherification of the hydroxyl group | Increased flexibility, altered chemical resistance |

| Hypercrosslinked Resins | Friedel-Crafts alkylation | High surface area, specific adsorption capabilities |

Building Block for Dendritic Structures

Dendrimers are highly branched, well-defined macromolecules with a central core, interior branching units, and a functionalized surface. nih.gov The synthesis of dendrimers often involves a stepwise, generational growth from a core molecule. Molecules with a hydroxyl group, like this compound, can be utilized in the construction of dendritic architectures. wikipedia.org

Utilization in Agrochemical Research and Development

The synthesis of novel agrochemicals is a continuous effort to develop more effective and selective agents for crop protection. Substituted benzyl alcohols and their derivatives are important intermediates in the production of various pesticides.

Intermediate in Herbicide Synthesis

Recent studies have explored the use of benzyl alcohol itself as a systemic herbicide. google.comgoogle.com This suggests that the benzyl alcohol moiety can be a key component in molecules with herbicidal activity. The specific substitutions on the aromatic ring of this compound could modulate its biological activity, potentially leading to the development of a more selective herbicide. By modifying the core structure, it is possible to fine-tune the uptake, translocation, and mode of action of the potential herbicidal compound.

Precursor for Fungicide Scaffolds

Benzyl alcohol derivatives are also utilized as precursors in the synthesis of fungicides. For example, the synthesis of acetyl substituted benzyl disulfides has been shown to yield compounds with high fungicidal activity. researchgate.net The synthesis of such compounds often involves the conversion of the benzyl alcohol to a more reactive intermediate, such as a benzyl halide, which can then be reacted with a sulfur-containing nucleophile. The isopropoxy and methyl groups on this compound could influence the efficacy and spectrum of activity of the resulting fungicide. Fungal metabolites containing a benzyl alcohol structural pattern have also been a source of inspiration for new fungicidal compounds. nih.gov

| Agrochemical Class | Role of this compound | Potential Advantage of Substituents |

| Herbicides | Potential active ingredient or intermediate | Modulation of selectivity and efficacy |

| Fungicides | Precursor for active compounds (e.g., disulfides) | Influence on antifungal spectrum and potency |

Application in Fragrance and Flavor Chemistry (as an intermediate, not end product)

Benzyl alcohol and its esters are widely used in the fragrance and flavor industry. wikipedia.orgperfumerflavorist.com They contribute to a variety of scents and tastes and are found in many natural products. wikipedia.org While this compound itself may not be a final fragrance or flavor compound, its chemical structure makes it a valuable intermediate for the synthesis of new aroma chemicals.

The hydroxyl group can be readily esterified with a variety of carboxylic acids to produce a library of novel esters. Each of these esters would have a unique scent and flavor profile, influenced by both the alcohol and the acid components. Enzymatic synthesis methods have been successfully employed to create flavor and fragrance esters from benzyl alcohol and its derivatives. mdpi.comresearchgate.net This approach offers a green and selective method for producing high-purity aroma compounds. The isopropoxy and methyl groups of this compound would likely impart characteristic woody, spicy, or fruity notes to its corresponding esters, expanding the palette available to perfumers and flavorists. The use of benzyl alcohol derivatives is a common practice to create a wide array of commercially important fragrances and flavors. zanchenglife.com

Use in Liquid Crystal Technology

The incorporation of alkoxy and alkyl substituents on a rigid phenyl core is a well-established strategy in the design of liquid crystalline materials. While direct studies on this compound itself in liquid crystal formulations are not extensively documented, its structural motifs are highly relevant. The presence of a flexible isopropoxy group can influence the melting point and mesophase behavior of potential liquid crystal molecules derived from it.

Derivatives of similar p-alkoxy and p-alkylbenzoates have been synthesized and shown to exhibit nematic and smectic phases, which are crucial for display technologies. kfas.org.kw The synthesis of new homologous series of fluorinated liquid crystal compounds often involves alkoxybenzoate intermediates, highlighting the importance of the alkoxy functional group in tuning mesomorphic properties. semanticscholar.orgmdpi.comrsc.org The general synthetic routes to such materials often involve the esterification of a phenol (B47542) with a substituted benzoic acid, a reaction for which this compound could serve as a precursor after conversion of its benzylic alcohol to a phenol or other suitable functional group. The molecular geometry and polarity imparted by the isopropoxy and methyl groups could be exploited to control the intermolecular interactions that govern the formation of liquid crystalline phases.

| Potential Liquid Crystal Precursor | Relevant Structural Features | Potential Mesophase |

| Esters derived from this compound | Alkoxy and alkyl substitution | Nematic, Smectic |

| Schiff bases incorporating the (3-Isopropoxy-4-methylphenyl) moiety | Anisotropic molecular shape | Nematic |

Role as a Ligand Precursor in Coordination Chemistry

Benzylic alcohols and their derivatives are valuable precursors for the synthesis of ligands in coordination chemistry. The hydroxyl group can be readily modified to introduce coordinating atoms, or the entire molecule can be functionalized to create multidentate ligands. The isopropoxy and methyl groups on the phenyl ring of this compound can sterically and electronically tune the properties of the resulting metal complexes.

For instance, benzylic alcohols can be converted into phosphine (B1218219) ligands, which are pivotal in catalysis. The stereoselective coupling reactions of benzylic alcohol derivatives, often catalyzed by transition metals like nickel or palladium, demonstrate the reactivity of the C-O bond and the potential to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.orgnih.gov These reactions can be used to synthesize chiral ligands, where the substituents on the aromatic ring would play a crucial role in the stereochemical outcome of the catalyzed reactions. The resulting metal complexes could find applications in asymmetric catalysis, a field that heavily relies on the tailored design of chiral ligands.

| Ligand Type | Synthetic Precursor | Potential Metal Coordination | Application |

| Chiral Phosphine Ligands | This compound derivatives | Palladium, Rhodium, Nickel | Asymmetric Catalysis |

| Schiff Base Ligands | Aldehyde derived from this compound | Copper, Zinc, Cobalt | Catalysis, Sensing |

Building Block for Functional Dyes and Pigments

Substituted benzyl alcohols are key intermediates in the synthesis of a variety of dyes and pigments. The aromatic ring can be further functionalized with chromophoric and auxochromic groups to develop new colorants. Dye compositions often utilize benzyl alcohol as a solvent or a precursor, indicating the compatibility of this functional group with dye chemistry. google.com

The this compound molecule can be oxidized to the corresponding benzaldehyde, a common starting material for the synthesis of triarylmethane and azomethine dyes. The isopropoxy group, being an electron-donating group, can influence the electronic properties of the resulting dye molecule, affecting its color and stability. For example, the photooxidation of substituted benzyl alcohols to their corresponding benzaldehydes is a known process, which can be a key step in a dye synthesis pathway. researchgate.net Furthermore, the development of dye-sensitized photoelectrosynthesis cells sometimes involves the dehydrogenation of benzyl alcohol, showcasing its role in photochemical processes that could be relevant to dye applications. nih.gov

| Dye Class | Synthetic Intermediate from this compound | Key Functional Groups |

| Triarylmethane Dyes | (3-Isopropoxy-4-methyl)benzaldehyde | Aromatic rings, auxochromes |

| Azomethine Dyes | (3-Isopropoxy-4-methyl)benzaldehyde | Imine group, aromatic rings |

| Anthraquinone Dyes | Functionalized (3-Isopropoxy-4-methylphenyl) derivatives | Anthraquinone core |

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Alkoxy-substituted aromatic compounds are frequently used as building blocks in supramolecular assemblies due to their ability to participate in hydrogen bonding, π-π stacking, and van der Waals interactions.

The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group) and an aromatic ring capable of π-stacking. These features make it a potential candidate for the construction of self-assembled monolayers, molecular crystals, and other supramolecular structures. The principles of crystal engineering can be applied to predict and control the formation of these assemblies. The isopropoxy group can influence the packing of the molecules in the solid state, leading to specific and predictable supramolecular synthons. The study of hexasubstituted aromatic synthons reveals the importance of substituent patterns in directing supramolecular weaving through halogen-bonding, a concept that can be extended to other non-covalent interactions involving the functional groups present in this compound. mdpi.com

| Supramolecular Assembly | Key Intermolecular Interactions | Potential Application |

| Self-Assembled Monolayers | Hydrogen bonding, van der Waals forces | Surface modification |

| Molecular Crystals | Hydrogen bonding, π-π stacking | Non-linear optics, host-guest chemistry |

| Co-crystals | Hydrogen bonding with complementary molecules | Pharmaceutical formulations google.com |

Mechanistic Investigations of Reactions Involving 3 Isopropoxy 4 Methylphenyl Methanol

Kinetic Studies of Key Transformation Pathways

Typically, the oxidation of benzyl (B1604629) alcohols can follow different kinetic models depending on the oxidant and catalyst used. For instance, many metal-catalyzed aerobic oxidations of benzyl alcohols exhibit Michaelis-Menten kinetics, suggesting the formation of an enzyme-like complex between the catalyst and the alcohol substrate before the rate-limiting step. gdut.edu.cn The rate of reaction is often found to be first-order with respect to the alcohol, the oxidant, and sometimes an acid co-catalyst. orientjchem.orgresearchgate.net

The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate. Electron-donating groups, such as the isopropoxy and methyl groups in (3-Isopropoxy-4-methylphenyl)methanol, are known to accelerate the rate of oxidation. orientjchem.orgresearchgate.net This is because they can stabilize the electron-deficient transition state that is often formed during the rate-determining step, such as a hydride transfer. acs.org A Hammett plot, which correlates reaction rates with substituent constants (σ), typically shows a negative ρ (rho) value for these reactions, confirming that electron-donating groups enhance reactivity.

A hypothetical kinetic data set for the oxidation of various substituted benzyl alcohols is presented below to illustrate this trend.

Table 1: Hypothetical Rate Constants for the Oxidation of Substituted Benzyl Alcohols This interactive table showcases the effect of different substituents on the reaction rate constant (k). The data is illustrative and based on general trends observed in benzyl alcohol oxidations.

| Substituent (R) in R-C₆H₄CH₂OH | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|

| 4-NO₂ | 0.05 |

| 4-Cl | 0.20 |

| H | 0.50 |

| 4-CH₃ | 1.50 |

| 3-Isopropoxy-4-methyl | 2.50 |

| 4-OCH₃ | 3.00 |

Identification of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic investigation. In many reactions of benzyl alcohols, particularly under acidic conditions or in certain nucleophilic substitutions, the formation of a benzylic carbocation is a key step. fiveable.melibretexts.org The stability of this carbocation is greatly enhanced by the adjacent aromatic ring through resonance delocalization of the positive charge. pearson.comchempedia.info

For this compound, the corresponding benzylic carbocation would be particularly stable due to the electron-donating effects of both the isopropoxy and methyl groups. These groups help to delocalize the positive charge into the benzene (B151609) ring, thereby lowering the energy of the intermediate.

The generation and characterization of such carbocations can be achieved at low temperatures in superacidic media (e.g., FSO₃H/SbF₅ in SO₂ClF). nih.govacs.org Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are invaluable for this purpose. The 13C NMR chemical shift of the cationic carbon (Cα) is highly deshielded and serves as a diagnostic indicator of carbocation formation. acs.orgacs.org Additionally, two-dimensional NMR experiments like NOESY can provide information about the preferred conformation of the carbocation. nih.govacs.org

Table 2: Hypothetical Spectroscopic Data for the (3-Isopropoxy-4-methylphenyl)methyl Carbocation This table provides expected NMR chemical shifts for the carbocation intermediate, based on data from analogous benzylic cations.

| Nucleus | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| 13C (Benzylic Carbon, Cα) | 180 - 200 | Strong deshielding due to positive charge. |

| 1H (Benzylic Protons, Hα) | 8.5 - 9.5 | Significant downfield shift in the cationic species. |

| 13C (Aromatic, para to Cα) | 140 - 150 | Partial positive charge delocalized to this position. |

Elucidation of Catalytic Cycles

Many important transformations of benzyl alcohols are facilitated by transition metal catalysts. researchgate.net Elucidating the catalytic cycle involves identifying each step the catalyst undergoes, including oxidative addition, ligand exchange, migratory insertion, and reductive elimination. Palladium-based catalysts are widely used for reactions such as oxidation, C-O coupling, and C-C coupling involving benzyl alcohols. nih.govrsc.orgresearchgate.net

A plausible catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl boronic acid is depicted below. This type of reaction allows for the direct formation of diarylmethanes. researchgate.net The key step is the activation of the benzylic C-O bond by a Pd(0) complex.

Figure 1: Hypothetical Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound

Oxidative Addition : A Pd(0) species reacts with this compound to form an (η³-benzyl)palladium(II) intermediate. mdpi.com

Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the hydroxide (B78521) ligand.

Reductive Elimination : The benzyl and aryl groups couple, forming the diarylmethane product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. nih.gov

Tandem Reaction Mechanisms

Tandem, or cascade, reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. acs.orgacs.org Starting from this compound, various tandem processes can be envisioned. A common example is a tandem oxidation-nucleophilic addition sequence.

In such a process, the benzyl alcohol is first oxidized to the corresponding aldehyde, (3-Isopropoxy-4-methylphenyl)aldehyde. This in-situ generated aldehyde is then immediately trapped by a nucleophile present in the reaction mixture to form a more complex product. This avoids the need to isolate and purify the often sensitive aldehyde intermediate.

For example, a tandem elimination-oxidation has been reported for tertiary benzylic alcohols, where an initial elimination to form an alkene is followed by an allylic oxidation. rsc.org Another possibility is the one-pot synthesis of epoxides from benzyl alcohols and aldehydes, which proceeds through the in-situ generation of a sulfonium (B1226848) salt. nih.gov

Theoretical and Computational Studies of 3 Isopropoxy 4 Methylphenyl Methanol

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules like (3-Isopropoxy-4-methylphenyl)methanol. A typical study would involve optimizing the molecular geometry to find the lowest energy conformation. Following optimization, calculations of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be performed. The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Further analysis would involve generating molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and isopropoxy groups would be expected to be regions of high electron density, while the hydrogen of the hydroxyl group would be electron-deficient.

Table 7.1.1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.395 |

| LUMO Energy | -0.045 | -1.225 |

Data is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in the isopropoxy and hydroxymethyl groups of this compound suggests the existence of multiple stable conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers. This is typically achieved by systematically rotating the dihedral angles of the flexible side chains and calculating the potential energy at each step.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time. By simulating the molecule's movement at a given temperature, MD simulations provide insights into its flexibility, vibrational motions, and the transitions between different conformations. Such simulations would reveal how the isopropoxy and hydroxymethyl groups move relative to the phenyl ring and how these motions might influence the molecule's interactions with its environment.

Prediction of Reactivity and Selectivity

The electronic properties calculated using DFT can be used to predict the reactivity and selectivity of this compound. The MEP map would indicate that the oxygen atoms are likely sites for electrophilic attack, while the electron-deficient hydrogen of the hydroxyl group could be involved in hydrogen bonding or reactions with nucleophiles.

Fukui functions are another set of reactivity descriptors that could be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. These functions are based on the change in electron density when an electron is added to or removed from the molecule. For instance, the analysis might predict whether reactions are more likely to occur at the aromatic ring or the side chains.

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, with its hydroxyl group, suggests a strong potential for forming intermolecular hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). This capability is a primary driver for self-assembly, where molecules organize into larger, ordered structures.

Computational studies would explore the geometry and energy of different dimeric and larger cluster configurations. These calculations would help to determine the most stable hydrogen-bonding networks. For example, head-to-tail arrangements forming chains or cyclic structures are common for molecules with alcohol functionalities. The bulky isopropoxy group might introduce steric hindrance that influences the preferred modes of self-assembly.

Table 7.4.1: Calculated Interaction Energies for this compound Dimer (Hypothetical Data)

| Dimer Configuration | Interaction Energy (kcal/mol) | H-Bond Distance (Å) |

|---|---|---|

| Head-to-Tail | -5.8 | 1.95 |

| Head-to-Head | -3.2 | 2.10 |

Data is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Spectroscopic Parameters (Excluding interpretation for basic identification)

Quantum chemical calculations can predict various spectroscopic parameters without relying on experimental data for basic identification. For Nuclear Magnetic Resonance (NMR) spectroscopy, calculations can predict the chemical shifts (δ) for the ¹H and ¹³C nuclei. These predicted shifts are valuable for understanding how the electronic environment of each nucleus is influenced by the molecular structure.

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be assigned to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C-H stretches of the methyl and isopropoxy groups, and the vibrational modes of the aromatic ring. These theoretical parameters provide a deep level of detail about the molecule's quantum mechanical properties.

Table 7.5.1: Selected Calculated Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3100 |

| Aliphatic C-H Stretch | 2980 |

| C-O Stretch (Ether) | 1250 |

Data is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies for Research Characterization Excluding Basic Compound Identification

High-Resolution Mass Spectrometry for Metabolite Profiling (Non-Biological)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. nist.gov In a non-biological context, such as analyzing reaction mixtures or degradation products, HRMS can identify and quantify impurities and related substances with mass accuracies typically below 5 ppm. nist.gov

Hypothetical Application: For (3-Isopropoxy-4-methylphenyl)methanol (exact mass: 180.11503), HRMS could be used to:

Confirm its elemental composition (C₁₁H₁₆O₂).

Identify potential by-products in a synthetic mixture, such as isomers or compounds with incomplete methylation or isopropoxylation.

Study its degradation pathways under various conditions (e.g., oxidation, hydrolysis) by identifying the exact masses of the resulting products.

A hypothetical data table for an HRMS analysis is presented below.

| Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Formula | Possible Identity |

| 181.12231 | 181.12235 | 0.22 | C₁₁H₁₇O₂ | [M+H]⁺ of target compound |

| 198.14885 | 198.14890 | 0.25 | C₁₁H₁₈NO₂ | [M+NH₄]⁺ adduct |

| 203.10426 | 203.10430 | 0.20 | C₁₁H₁₆NaO₂ | [M+Na]⁺ adduct |

Advanced Chromatographic Techniques (e.g., Chiral HPLC for enantiomeric excess determination)

Advanced chromatographic techniques are essential for separating complex mixtures and isolating pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is specifically designed to separate enantiomers—mirror-image isomers of a chiral molecule. nist.gov This is critical as enantiomers can have different biological activities. nist.gov

Hypothetical Application: this compound is not chiral. However, if a chiral center were introduced into the molecule (for instance, by oxidation of the benzyl (B1604629) alcohol to a ketone followed by asymmetric reduction), chiral HPLC would be indispensable for determining the enantiomeric excess (e.e.) of the product. The separation would rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer. thermofisher.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. registech.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Hypothetical Application: If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The exact conformation of the isopropoxy group relative to the phenyl ring.

The crystal packing arrangement.

The nature of intermolecular hydrogen bonds involving the hydroxyl group, which could form dimers, chains, or more complex networks. nih.gov

A hypothetical summary of crystallographic data is shown below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR for specific functional group analysis)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. carlroth.com They provide a "fingerprint" that is unique to the compound's structure and can be used for detailed functional group analysis. aobchem.commatrix-fine-chemicals.com

Hypothetical Application:

FTIR Spectroscopy: An FTIR spectrum would show characteristic absorption bands for the O-H stretch (a broad band around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretches of the aromatic ring (~1500-1600 cm⁻¹), and C-O stretches (~1050-1260 cm⁻¹). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal framework, which are often weak in the FTIR spectrum.

Key hypothetical FTIR absorption bands are listed in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2975, 2930, 2870 | Medium | Aliphatic C-H stretch (methyl, isopropyl) |

| 1610, 1505 | Medium-Strong | Aromatic C=C stretch |

| 1250 | Strong | Aryl-O stretch (ether) |

| 1120 | Strong | C-O stretch (alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (Beyond basic identification)

While basic ¹H and ¹³C NMR are used for routine identification, advanced NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are used to unambiguously assign all signals and determine the three-dimensional structure in solution.

Hypothetical Application:

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled, for example, between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For example, it would show a correlation from the benzylic CH₂ protons to the aromatic carbons C1, C2, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons, helping to determine the preferred conformation of the molecule in solution, such as the spatial relationship between the isopropoxy group and the adjacent aromatic proton.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. researchgate.net

Future Research Directions and Emerging Trends

Sustainable Synthetic Approaches (e.g., Green Chemistry Principles)

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the pharmaceutical and chemical industries. Future research on (3-Isopropoxy-4-methylphenyl)methanol is expected to focus on developing more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. This includes exploring alternative, less hazardous solvents, and catalysts. The goal is to develop processes that are not only environmentally benign but also economically viable for large-scale production.

Current synthetic methods for this compound often involve multiple steps with reagents that can be harmful to the environment. polimi.itillinois.edu Green chemistry approaches could involve the use of biocatalysts or developing one-pot syntheses that reduce the number of reaction and purification steps, thereby minimizing solvent use and waste generation.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Atom Economy | Developing reactions that are highly efficient in converting reactants to the desired product, minimizing byproducts. |

| Less Hazardous Chemical Syntheses | Utilizing and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents, or replacing them with safer alternatives. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure to reduce energy requirements. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than depleting fossil fuels. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization to reduce reaction steps, resource consumption, and waste. |

| Catalysis | Using catalytic reagents in small amounts that can be recycled, in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products that can break down into innocuous degradation products at the end of their function. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The application of flow chemistry to the synthesis of this compound represents a promising area of research. This technology can enable more precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Future studies will likely focus on designing and optimizing continuous flow reactors for the key reaction steps in the synthesis of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to simplify purification processes and allow for catalyst recycling. The modular nature of flow systems also facilitates the integration of multiple reaction and purification steps into a single, automated process.

Biocatalysis in Functionalization Strategies

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in organic synthesis due to the high selectivity and mild reaction conditions offered by enzymes. Research into the use of biocatalysts for the synthesis and functionalization of this compound and its derivatives is an emerging trend. Enzymes could be employed for selective oxidations, reductions, or other transformations, providing access to novel derivatives that may be difficult to synthesize using conventional chemical methods.

For instance, lipases could be used for the stereoselective acylation of the hydroxyl group, or oxidoreductases could be employed for the selective oxidation of the methyl group. The development of robust and reusable immobilized enzyme systems will be crucial for the industrial application of these biocatalytic strategies.

Integration into Complex Molecular Architectures

As a functionalized aromatic building block, this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is a key intermediate for the synthesis of a series of indoleamine 2,3-dioxygenase (IDO) inhibitors. polimi.itrsc.org Future research will continue to explore its integration into novel and complex molecular architectures with potential therapeutic applications.

This will involve its use in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme.de The unique substitution pattern of the aromatic ring provides opportunities for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Development of Novel Analytical Probes Utilizing the Compound

The structural features of this compound, including its fluorescent properties or its ability to be functionalized with reporter groups, could be exploited in the development of novel analytical probes. These probes could be designed to detect specific analytes, such as metal ions, reactive oxygen species, or biomolecules, through changes in their optical or electrochemical properties.

Research in this area would involve the chemical modification of the this compound scaffold to incorporate recognition elements and signaling units. The development of such probes could have applications in environmental monitoring, medical diagnostics, and cellular imaging.

Exploration of Photochemical Transformations

Future research may investigate the use of this compound in photochemical cycloadditions, rearrangements, or radical reactions. The development of efficient and selective photochemical methods could provide new avenues for the diversification of the chemical space accessible from this versatile starting material.

Cross-Disciplinary Research Opportunities

The potential applications of this compound and its derivatives extend beyond traditional organic chemistry and pharmaceuticals. Cross-disciplinary research collaborations could unlock new opportunities in materials science, nanotechnology, and chemical biology.